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Compound of Interest

Compound Name: d-Sophoridine

Cat. No.: B1676216 Get Quote

1. Introduction

d-Sophoridine is a quinolizidine alkaloid, the dextro isoform of Sophoridine, naturally found in

plants of the Sophora genus, such as Sophora alopecuroides.[1][2] It has garnered significant

interest in pharmacological research due to its wide spectrum of biological activities, including

anti-inflammatory, antiviral, and particularly, anti-cancer effects.[2][3] Sophoridine has been

approved as an anti-cancer agent for malignant trophoblastic tumors and is known to

selectively induce apoptotic cell death in a variety of human cancer cells, often with low

cytotoxicity towards normal cells.[4][5][6] These application notes provide a detailed overview

of the mechanisms of d-Sophoridine-induced cytotoxicity and standardized protocols for its

evaluation in vitro.

2. Mechanism of Action

d-Sophoridine exerts its anti-cancer effects through a multi-faceted approach, primarily by

inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][7] The cytotoxic

activity is mediated by several interconnected signaling pathways.

Induction of Oxidative Stress: d-Sophoridine provokes the generation of Reactive Oxygen

Species (ROS) within cancer cells.[4][6] This increase in ROS is a critical upstream event

that triggers downstream signaling cascades leading to cell death.[2][8]

Activation of MAPK Pathway: The accumulation of ROS leads to the sustained activation and

phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase
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(ERK), key components of the MAPK signaling pathway.[6][8] JNK activation is primarily

linked to the induction of apoptosis, while ERK activation is associated with S-phase cell

cycle arrest.[8]

Mitochondrial-Mediated Apoptosis: d-Sophoridine triggers the intrinsic, or mitochondrial,

pathway of apoptosis.[3][4][6] This involves the regulation of the Bcl-2 family of proteins,

leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic

protein Bax.[4] This shift disrupts the mitochondrial membrane potential, leading to the

release of pro-apoptotic factors and subsequent activation of executioner caspases, such as

caspase-3, -7, and -9.[4][9]

Modulation of Key Signaling Pathways: The compound has been shown to suppress several

pro-survival signaling pathways, including FOXM1, NF-κB, AP-1, and PTEN/PI3K/Akt.[4][10]

It can also activate tumor-suppressive pathways like the Hippo and p53 signaling pathways.

[4]

Cell Cycle Arrest: d-Sophoridine can inhibit cancer cell proliferation by inducing cell cycle

arrest, primarily at the S phase, preventing DNA replication and cell division.[6][8]

3. Data Presentation: Cytotoxicity of d-Sophoridine

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of

sophoridine in various human cancer cell lines. These values indicate the concentration of the

compound required to inhibit the growth of 50% of the cell population.
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Cell Line
Cancer
Type

Assay
Incubation
Time

IC₅₀ (µM) Reference

SGC7901
Gastric

Cancer
- - 3.52 [4]

AGS
Gastric

Cancer
- - 3.91 [4]

Miapaca-2
Pancreatic

Cancer
CCK-8 24-72 h Sensitive [6]

PANC-1
Pancreatic

Cancer
CCK-8 24-72 h Sensitive [6]

D283-Med
Medulloblasto

ma
MTT, LDH 24-72 h Effective [4][10]

A549 Lung Cancer MTT - Cytotoxic [11]

Note: Sophoridine has shown low cytotoxicity against non-tumorigenic cell lines such as HPDE,

HKC, and LX-2, highlighting its selective action against cancer cells.[4][6]

4. Experimental Protocols

The following are detailed protocols for assessing the in vitro cytotoxicity of d-Sophoridine.

4.1. Cell Viability Assay (MTT/CCK-8)

This colorimetric assay is used to measure cell viability based on the metabolic activity of

mitochondrial dehydrogenases.

Materials:

d-Sophoridine

Target cancer cell lines (e.g., PANC-1, SGC7901)

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
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96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

DMSO (Dimethyl sulfoxide)

Phosphate-Buffered Saline (PBS)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100

µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

Compound Treatment: Prepare serial dilutions of d-Sophoridine in culture medium.

Concentrations can range from 0 to 100 µM.[6] Remove the old medium from the cells and

add 100 µL of the d-Sophoridine dilutions. Include vehicle-only (e.g., DMSO) controls.

Incubation: Incubate the plate for desired time points (e.g., 24, 48, or 72 hours).[6]

MTT/CCK-8 Addition:

For MTT: Add 10 µL of 5 mg/mL MTT stock solution to each well and incubate for 4

hours at 37°C. Afterwards, add 100 µL of DMSO to each well to dissolve the formazan

crystals.[12]

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at

37°C.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm

for MTT, 450 nm for CCK-8) using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Plot a dose-response curve to determine the IC₅₀ value.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.
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Materials:

6-well plates

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

1X Binding Buffer

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various

concentrations of d-Sophoridine for a specified time (e.g., 48 hours).

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge.

Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of

approximately 1 x 10⁶ cells/mL.[13]

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

Add 400 µL of 1X Binding Buffer to each tube.

Data Acquisition: Analyze the samples by flow cytometry within one hour.

4.3. Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in

the apoptosis pathway.

Materials:

RIPA lysis buffer with protease/phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels, transfer apparatus, PVDF membrane

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Protein Extraction: After treatment with d-Sophoridine, wash cells with ice-cold PBS and

lyse them in RIPA buffer.[12]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[12]

Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer them to a PVDF membrane.[12]

Immunoblotting:

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.[12]

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.[12]

Detection: Add ECL substrate and detect the signal using an imaging system. Quantify

band intensities and normalize to a loading control like β-actin.[12]

5. Visualizations
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Caption: Experimental workflow for in vitro cytotoxicity assessment of d-Sophoridine.
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d-Sophoridine Mechanism of Action
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Caption: Signaling pathways involved in d-Sophoridine-induced cytotoxicity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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